molecular formula C9H15NOS B14255682 1-Methyl-2-sulfanylideneazonan-4-one CAS No. 178218-31-0

1-Methyl-2-sulfanylideneazonan-4-one

Katalognummer: B14255682
CAS-Nummer: 178218-31-0
Molekulargewicht: 185.29 g/mol
InChI-Schlüssel: JBLIPUKVEZUTSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-sulfanylideneazonan-4-one is a heterocyclic compound with a unique structure that includes a sulfur atom and an azonanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-sulfanylideneazonan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methyl-substituted precursor with a sulfur-containing reagent under acidic or basic conditions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-2-sulfanylideneazonan-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Wissenschaftliche Forschungsanwendungen

1-Methyl-2-sulfanylideneazonan-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Methyl-2-sulfanylideneazonan-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom plays a crucial role in these interactions, often forming covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-Methyl-2-thioxo-4-azabicyclo[3.3.1]nonan-4-one: Similar structure but with a bicyclic ring system.

    1-Methyl-2-thioxo-4-azabicyclo[3.2.1]octan-4-one: Another bicyclic analog with different ring size.

Uniqueness: 1-Methyl-2-sulfanylideneazonan-4-one is unique due to its specific ring structure and the presence of a sulfur atom, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Eigenschaften

CAS-Nummer

178218-31-0

Molekularformel

C9H15NOS

Molekulargewicht

185.29 g/mol

IUPAC-Name

1-methyl-2-sulfanylideneazonan-4-one

InChI

InChI=1S/C9H15NOS/c1-10-6-4-2-3-5-8(11)7-9(10)12/h2-7H2,1H3

InChI-Schlüssel

JBLIPUKVEZUTSK-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCCCC(=O)CC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.